molecular formula C18H22N2O2 B2690958 1-(1,2-dimethyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione CAS No. 862813-98-7

1-(1,2-dimethyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione

Cat. No.: B2690958
CAS No.: 862813-98-7
M. Wt: 298.386
InChI Key: JDJQNJKUDQMISU-UHFFFAOYSA-N
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Description

1-(1,2-dimethyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2-dimethyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione typically involves multi-step organic reactions. One possible synthetic route could start with the formation of the indole core, followed by the introduction of the piperidine ring through a series of substitution reactions. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques would ensure efficient production while maintaining quality control.

Chemical Reactions Analysis

Types of Reactions

1-(1,2-dimethyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states, potentially altering its biological activity.

    Reduction: Reduction reactions could lead to the formation of reduced derivatives with different properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups to the indole or piperidine rings.

Scientific Research Applications

Chemistry

In chemistry, 1-(1,2-dimethyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to its indole core. Indole derivatives are known for their roles in neurotransmission, anti-inflammatory activity, and anticancer properties.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

Industrially, this compound could be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(1,2-dimethyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione would depend on its specific biological target. The indole core may interact with various receptors or enzymes, modulating their activity. The piperidine ring could enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

  • 1-(1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione
  • 1-(1,2-dimethyl-1H-indol-3-yl)-2-(4-ethylpiperidin-1-yl)ethane-1,2-dione

Uniqueness

What sets 1-(1,2-dimethyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione apart is its specific substitution pattern on the indole and piperidine rings. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-(1,2-dimethylindol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-12-8-10-20(11-9-12)18(22)17(21)16-13(2)19(3)15-7-5-4-6-14(15)16/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJQNJKUDQMISU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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